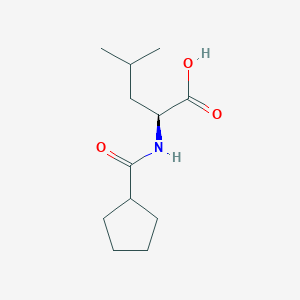

(2S)-2-(cyclopentylformamido)-4-methylpentanoic acid

CAS No.: 168980-09-4

Cat. No.: VC8080858

Molecular Formula: C12H21NO3

Molecular Weight: 227.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 168980-09-4 |

|---|---|

| Molecular Formula | C12H21NO3 |

| Molecular Weight | 227.3 g/mol |

| IUPAC Name | (2S)-2-(cyclopentanecarbonylamino)-4-methylpentanoic acid |

| Standard InChI | InChI=1S/C12H21NO3/c1-8(2)7-10(12(15)16)13-11(14)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

| Standard InChI Key | CUPRCYCQEIRPTA-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC(=O)C1CCCC1 |

| SMILES | CC(C)CC(C(=O)O)NC(=O)C1CCCC1 |

| Canonical SMILES | CC(C)CC(C(=O)O)NC(=O)C1CCCC1 |

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name, (2S)-2-(cyclopentylformamido)-4-methylpentanoic acid, reflects its branched alkyl chain and amide linkage. Key structural elements include:

-

A cyclopentylformamido group () at the second carbon.

-

A 4-methylpentanoic acid backbone with a carboxylic acid terminus.

-

Chirality at the second carbon (S-configuration), critical for biological interactions .

The molecular structure is validated by PubChem (CID 10539933) and Combi-Blocks , with the following computed properties:

Spectral and Physicochemical Data

While direct spectral data for this compound is limited, analogous compounds like 4-methylpentanoic acid (CAS 646-07-1) provide reference points:

| Property | Value | Source |

|---|---|---|

| Boiling point | 198°C (for 4-methylpentanoic acid) | |

| Density | 0.923 g/mL | |

| Refractive index | 1.415 |

The cyclopentyl group enhances lipophilicity, likely influencing solubility and membrane permeability .

Synthesis and Derivatives

Structural Analogues

Patent EP3981394A1 highlights structurally related carboxylic acids with substitutions on aromatic or heteroaromatic rings, suggesting this compound could belong to a class of enzyme inhibitors or allosteric modulators. For example:

-

5-Trifluoromethyl-2-[(6-methylpyridin-2-yl)carbamoyl]benzoic acid (a patent compound with similar amide linkages) .

Applications in Pharmaceutical Research

Biological Activity

While direct bioactivity data is absent, the compound’s structural motifs align with known pharmacophores:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume